molecular formula C17H17ClN2O4 B2854699 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 1421480-86-5

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea

Cat. No. B2854699
CAS RN: 1421480-86-5
M. Wt: 348.78
InChI Key: XLPRRGRPJNLUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea, commonly known as BPU, is a small molecule inhibitor that has shown promising results in scientific research. BPU was first synthesized in the 1990s by researchers at the University of Arizona and has since been studied for its potential applications in cancer treatment.

Mechanism of Action

BPU binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the destabilization of many client proteins that are dependent on HSP90 for their stability and function. These client proteins include many oncogenic proteins that are overexpressed in cancer cells, making them particularly vulnerable to HSP90 inhibition.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, BPU has also been shown to have other biochemical and physiological effects. For example, BPU has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents. BPU has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of BPU is that it is a small molecule inhibitor, making it relatively easy to synthesize and study in the laboratory. However, BPU has some limitations as well. For example, BPU is not very soluble in water, which can make it difficult to administer in animal studies. Additionally, BPU has shown some toxicity in animal studies, which may limit its potential as a therapeutic agent.

Future Directions

There are many potential future directions for research on BPU. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of BPU. Another area of interest is the development of new formulations of BPU that are more soluble and less toxic. Finally, there is potential for the use of BPU in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Synthesis Methods

The synthesis of BPU involves the reaction of 2-chlorophenyl isocyanate with 3-(benzo[d][1,3]dioxol-5-yl)propane-1,3-diol in the presence of a base catalyst. The resulting product is then treated with urea to form the final compound. The synthesis of BPU is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

BPU has been extensively studied for its potential applications in cancer treatment. Research has shown that BPU inhibits the growth of cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and survival. By inhibiting HSP90, BPU disrupts the signaling pathways that cancer cells rely on for their growth and survival, leading to their death.

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPRRGRPJNLUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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